5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride
Overview
Description
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is a chemical compound that is used as a raw material for pesticide products such as imidacloprid and acetamiprid .
Synthesis Analysis
The synthesis of 2-chloro-5-(chloromethyl)pyridine involves chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Another method involves the use of 3-acetyl-1-propanol to synthesize 5-chloro-2-pentanone using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-5-(chloromethyl)pyridine include its chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results. .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is utilized in the synthesis of thienopyridines, contributing to the development of compounds with aromatic characteristics (Klemm, Johnson, & White, 1970).
Precursor for Pyridine Analogues
- This chemical serves as a precursor for various pyridine analogues, especially in Diels-Alder reactions, demonstrating its versatility in organic synthesis (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
Crystal Structure Studies
- It plays a significant role in crystallography, aiding in the understanding of molecular structures and hydrogen bonding in compounds (Cheng Xiao-ming & Mak, 1990).
Catalysis in Organometallic Chemistry
- This compound is instrumental in forming N-heterocyclic complexes of rhodium and palladium, highlighting its application in catalysis (Simons, Custer, Tessier, & Youngs, 2003).
Safety in Chemical Processes
- Its use also involves safety considerations in chemical synthesis, underscoring the importance of safe and environmentally acceptable procedures (Grimm, Maryanoff, Patel, Palmer, Sorgi, Stefanick, Webster, & Zhang, 2002).
Formation of Hyperbranched Polyelectrolytes
- This compound contributes to the synthesis of hyperbranched polyelectrolytes, which have potential applications in various fields (Monmoton, Monmoton, Lefebvre, Lefebvre, Fradet, & Fradet, 2008).
Safety and Hazards
Future Directions
The future directions for the use of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride and similar compounds are likely to involve their use in the synthesis of new agrochemical and pharmaceutical ingredients. The development of organic compounds containing fluorine is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
It is known that chloromethyl groups can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Given its use as a reagent in chemical synthesis, it is likely to be involved in various biochemical pathways depending on the specific reaction .
Result of Action
It is known to be harmful if swallowed and can cause severe skin burns and eye damage .
Action Environment
The action of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride can be influenced by various environmental factors. For instance, it is known to be chemically stable under standard ambient conditions (room temperature) . It should be noted that it can react with oxidizing agents, potentially leading to ignition .
Properties
IUPAC Name |
5-chloro-2,3-bis(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N.ClH/c8-2-5-1-6(10)4-11-7(5)3-9;/h1,4H,2-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJNSAWNKMNPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745097 | |
Record name | 5-Chloro-2,3-bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-72-2 | |
Record name | Pyridine, 5-chloro-2,3-bis(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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